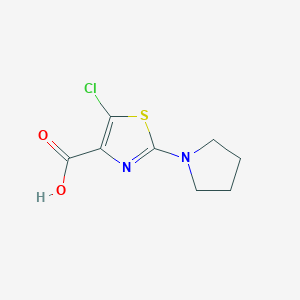
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom at the 5-position and a pyrrolidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-chloro-1,3-thiazole, which is then reacted with pyrrolidine to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives with different substituents at the 5-position.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may feature hydrogenated thiazole rings.
Applications De Recherche Scientifique
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to certain enzymes or receptors, while the thiazole ring contributes to the overall stability and activity of the compound . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)thiazole: Lacks the chlorine and carboxylic acid groups, resulting in different biological activities.
5-Chloro-2-(morpholin-1-yl)thiazole-4-carboxylic acid: Similar structure but with a morpholine ring instead of pyrrolidine, leading to variations in activity and binding properties.
Uniqueness
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C8H9ClN2O2S |
|---|---|
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11/h1-4H2,(H,12,13) |
Clé InChI |
YZUFFLNZAXEIAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



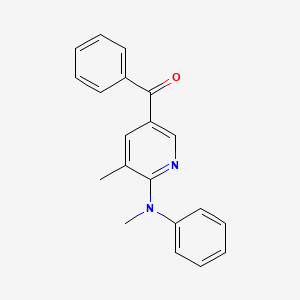

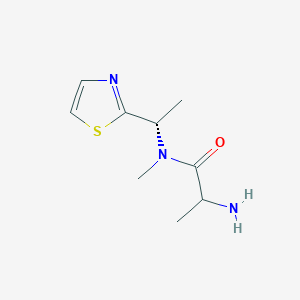
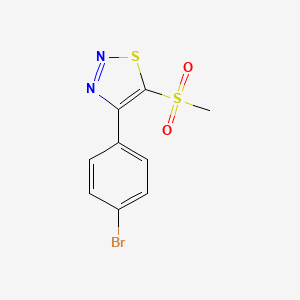
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)



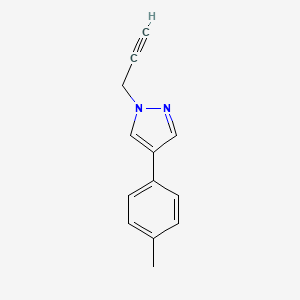
![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)



